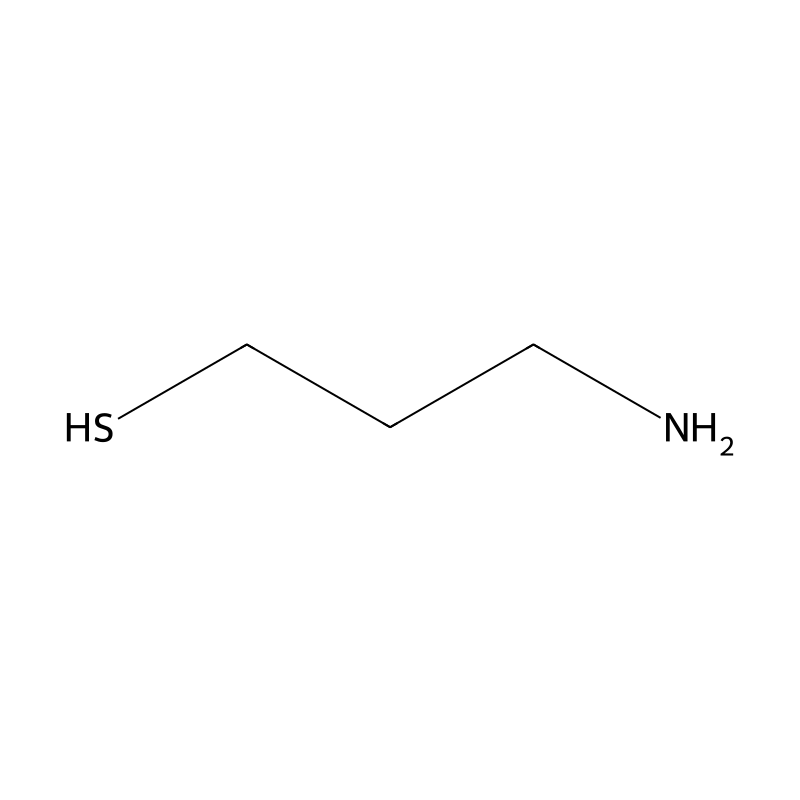

3-Aminopropanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Aminopropanethiol solubility pKa predicted value

Predicted Physicochemical Property

The table below summarizes the available predicted data for 3-aminopropanethiol:

| Property | Predicted Value | Notes |

|---|---|---|

| pKa | 9.29 ± 0.10 | Predicted value; indicates it is a base [1] [2]. |

| Solubility | Not Found | Information was not located in the search results. |

Methods for pKa Prediction and Experimental Measurement

While specific protocols for this compound are not provided, you can refer to general established methodologies in the field.

Computational Prediction: pKa prediction often uses Quantitative Structure-Activity Relationship (QSAR) models with machine learning [3]. Advanced methods like physics-informed neural networks (e.g., Starling, Uni-pKa) show state-of-the-art performance by predicting free energies of all possible protonation microstates to compute macroscopic pKa values [4]. Commercial software from companies like ChemAxon also provides well-benchmarked pKa prediction tools [3] [5] [6].

Experimental Measurement: The search results mention that experimental pKa values are often determined via potentiometric titration (e.g., using instruments from Sirius Analytical) or spectroscopic methods [6]. The following diagram outlines a general workflow for experimental pKa determination.

General workflow for experimental pKa determination.

References

- 1. Cas 462-47-5, 3 - aminopropanethiol | lookchem [lookchem.com]

- 2. - 3 | 462-47-5 aminopropanethiol [chemicalbook.com]

- 3. Open-source QSAR models for pKa using multiple... prediction [jcheminf.biomedcentral.com]

- 4. Physics-Informed Machine Learning Enables Rapid Macroscopic pKa ... [rowansci.com]

- 5. Key Properties in Drug Design | Predicting Lipophilicity, pKa and... [chemaxon.com]

- 6. How do predicted and pKa compare to... | Chemaxon solubility values [chemaxon.com]

3-Aminopropanethiol safety data sheet GHS classification

Chemical Properties and Safety Data

The table below summarizes the known chemical, physical, and toxicological properties of 3-Aminopropanethiol.

| Property | Value / Description |

|---|---|

| CAS Number | 462-47-5 [1] [2] [3] |

| Molecular Formula | C₃H₉NS [1] [2] [3] |

| Molecular Weight | 91.18 g/mol [1] [2] [3] |

| Boiling Point | 151.4 °C at 760 mmHg [1] [2] |

| Melting Point | 112-113 °C [1] [3] |

| Flash Point | 45.4 °C [1] [2] |

| Density | 0.951 g/cm³ [1] [2] |

| Vapor Pressure | 3.67 mmHg at 25°C [1] [2] |

| pKa | 9.29 ± 0.10 (Predicted) [1] [3] |

| Acute Toxicity (Mouse) | LD₅₀ 125 mg/kg (Intraperitoneal) [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C [4] |

Experimental Data and Research Applications

The available search results indicate its use in specialized research, though detailed experimental protocols are not provided.

- Use in Nanocluster Synthesis: One study used this compound (as Hapt) to create a rhodium-based metalloligand, fac-[Rh(apt)₃] (where apt is 3-aminopropanethiolate). This metalloligand was then used to protect silver sulfide nanoclusters (Ag₁₁S and Ag₁₃S) in water, using compounds like D-penicillamine or HS⁻ as a sulfide source [5].

- Reversible Enzyme Inactivation: this compound was identified as a reversible inhibitor of Bovine Plasma Amine Oxidase (BPAO), suggesting its utility in enzymatic studies [1].

Safety Assessment Workflow

The following diagram outlines a general logical workflow for assessing the chemical safety of a substance like this compound, based on the types of data available.

Logical workflow for chemical safety assessment based on available data.

Important Safety Information Gaps

A significant finding from the search is that the GHS classification is listed as "N/A" (Not Available) in the existing Safety Data Sheets [1]. The acute toxicity data is also from a 1957 study [2], which may not reflect modern safety standards.

References

- 1. Cas 462-47-5, 3 - aminopropanethiol | lookchem [lookchem.com]

- 2. - 3 | CAS#:462-47-5 | Chemsrc aminopropanethiol [chemsrc.com]

- 3. - 3 | 462-47-5 aminopropanethiol [chemicalbook.com]

- 4. 462-47-5| 3 - Aminopropanethiol |BLD Pharm [bldpharm.com]

- 5. Silver(I) Sulfide Clusters Protected by Rhodium(III) Metalloligands with... [pubmed.ncbi.nlm.nih.gov]

what is 3-Aminopropanethiol used for

Applications of 3-Aminopropanethiol

The dual functional groups of this compound make it a valuable intermediate in various technical and industrial fields. Its key applications are summarized in the table below.

| Field of Application | Specific Use | Function / Role |

|---|---|---|

| Organic Synthesis & Biochemistry | Building block for pharmaceuticals and agrochemicals [1]. | Forms stable covalent bonds with other molecules [1]. |

| Medical Research & Therapy | Treatment for radiation-induced bone marrow suppression [1]. | Stimulates the production of blood cells [1]. |

| Treatment for acute leukemia [1]. | Targets and eliminates cancerous cells [1]. | |

| Bioconjugation & Materials Science | Modification of proteins, antibodies, or peptides [2]. | Amino group condenses with carboxyl or aldehyde groups [2]. |

| Preparation of biosensors or targeted drug carriers [2]. | Thiol group binds to gold nanoparticles and quantum dots [2]. | |

| Construction of self-assembled monolayers (SAMs) [2]. | Improves surface properties of materials [2]. | |

| Industrial Applications | Corrosion inhibitor in the petroleum industry [1]. | Prevents corrosion of pipelines and storage tanks [1]. |

| Component in rubber chemicals production [1]. | Improves elasticity, durability, and environmental resistance [1]. | |

| Used in the production of herbicides [1]. | Enhances effectiveness in targeting specific weeds [1]. |

Experimental Protocol: Oligonucleotide Synthesis and Modification

This compound derivatives are crucial in oligonucleotide synthesis for introducing amino modifiers at the 3'-end. The following workflow details the use of a specific solid support and the deprotection steps.

Workflow for oligonucleotide synthesis using a 3'-PT-Amino-Modifier support and key deprotection methods with comparative yields. [3]

Procedure [3]

- Synthesis: Perform standard oligonucleotide synthesis (e.g., a 20mer sequence) on a 1 µmole scale using the 3'-PT-Amino-Modifier C3 or C6 CPG as the solid support.

- Cleavage & Deprotection: After synthesis, place the support in a screw-cap vial and subject it to one of the following deprotection conditions to cleave the oligonucleotide and remove the phthalimide (PT) protecting group:

- Recommended Method: A 1:1 mixture of methylamine and ammonium hydroxide (AMA) at 55°C for 10 minutes.

- Alternative Method 1: Concentrated ammonium hydroxide at room temperature for 24-48 hours.

- Alternative Method 2: A solution of 0.4 M sodium hydroxide in a 4:1 mixture of methanol and water at room temperature for 15 hours.

- Isolation & Analysis: Carefully isolate the product by standard methods (e.g., evaporation). Determine the yield by measuring absorbance at 260 nm. Analyze the purity and identity of the final 3'-amino-modified oligonucleotide by Polyacrylamide Gel Electrophoresis (PAGE) and mass spectrometry.

Key Considerations [3]

- The AMA method at 55°C for 10 minutes is highly recommended for its high yield and speed, making it suitable for high-throughput workflows.

- Avoid using potassium carbonate in methanol (UltraMild conditions) for deprotection, as it yields very little product (~13-15%) with these supports.

- The phthalimide-based modifier support provides a significant advantage: the resulting amino-modified oligonucleotide is of higher purity because it lacks an acetyl-capped side product common with other modifier chemistries.

References

3-Aminopropanethiol peptide cyclization stapling

Thiol-Ene Chemistry for Peptide Stapling

Thiol-ene coupling (TEC) is a powerful "click" chemistry tool for peptide stapling and macrocyclization. It involves a radical-mediated reaction between a thiol group (from cysteine or a similar moiety) and an alkene. This method is prized for its high efficiency, orthogonality to other functional groups, and compatibility with aqueous conditions, making it ideal for modifying biologically active peptides [1].

The radical cycle is typically initiated by photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DPAP) or the water-soluble thermal initiator VA-044 [1]. The reaction proceeds through a chain mechanism to form a stable thioether linkage.

Experimental Protocol for Thiol-Ene Peptide Stapling

This protocol is adapted from general procedures for one-component, on-resin peptide stapling using thiol-ene chemistry [1]. The workflow involves preparing a linear peptide with alkene and thiol handles on solid support, followed by radical-induced cyclization.

Procedure:

- Linear Peptide Synthesis: Synthesize your linear peptide sequence on a solid support (resin) using standard Fmoc-SPPS.

- Handle Incorporation:

- Alkene Handle: Incorporate an amino acid with an alkene-functionalized side chain. As described in the literature, this can be done by modifying a lysine residue with an allyloxycarbonyl (alloc) or a norbornene group [1].

- Thiol Handle: Incorporate a cysteine residue at the desired position for stapling.

- On-Resin Cyclization:

- Prepare a solution of the photoinitiator DPAP (typically 0.1 equivalents) in anhydrous DMF.

- Suspend the peptide-bearing resin in this solution.

- Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to displace oxygen, which can inhibit the radical reaction.

- Irradiate the suspension with UV light (365 nm) for 1-2 hours with gentle stirring. The pseudo-dilution effect of the solid support favors the intramolecular cyclization over intermolecular dimerization [1].

- Cleavage and Purification:

- Wash the resin thoroughly with DMF and DCM to remove the initiator and solvent.

- Cleave the peptide from the resin and remove side-chain protecting groups using standard acidic cleavage cocktails (e.g., TFA-based).

- Purify the crude stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and mass of the product using mass spectrometry (e.g., MALDI-TOF or LC-MS).

Key Reaction Parameters and Expected Outcomes

The table below summarizes critical parameters for thiol-ene stapling based on published data [1].

| Parameter | Specification / Condition | Notes / Rationale |

|---|---|---|

| Reaction Type | Radical thiol-ene "click" chemistry | High yield, orthogonality, no metal catalysts [1]. |

| Linker/Handles | Cysteine (Thiol); Lysine(alloc) or Lysine(norbornene) (Alkene) | Norbornene shows faster reaction kinetics [1]. |

| Initiator | DPAP (Photo), VA-044 (Thermal) | DPAP common for photochemical initiation [1]. |

| Solvent | Anhydrous DMF | Compatible with on-resin chemistry, dissolves initiator. |

| Reaction Time | 1-2 hours | Dependent on peptide sequence and UV intensity [1]. |

| Reported Yields | ~24% (alloc) to ~37% (norbornene) | Model system yields; varies by sequence and ring size [1]. |

Strategic Considerations and Alternatives

Given the lack of direct data on 3-aminopropanethiol, here are strategic considerations for developing your protocol:

- Adapting the Protocol for this compound: To use this compound, you would need to chemically incorporate it into your peptide. This could involve using it as a bis-functionalized linker, where one end is coupled to your peptide (e.g., via its amine group to a carboxylate on the peptide side chain), leaving the thiol free for a subsequent cyclization step with an alkene handle elsewhere in the sequence.

- Alternative Cyclization Methods: Other robust methods are available and may offer different advantages.

- Lactam Bridge Formation: A classic approach creating an amide bond between side chains of lysine (or ornithine/diaminopropionic acid) and aspartic/glutamic acid [2].

- Native Chemical Ligation (NCL): A chemoselective method for forming a native amide bond between a C-terminal thioester and an N-terminal cysteine, useful for head-to-tail cyclization [3] [4].

- Thioether Bond Formation: A common method involving the reaction between a chloroacetyl group and a cysteine thiol [2].

Critical Experimental Notes

- Oxygen Sensitivity: Radical reactions are highly sensitive to oxygen, which acts as an inhibitor. Thorough purging with an inert gas is essential for success.

- Sequence and Ring Size: Reaction yields are heavily dependent on the peptide sequence and the size of the ring being formed. The stapling linkers must be positioned to bring the reactive groups into proximity without introducing excessive strain.

- Handle Compatibility: Ensure that the alkene and thiol handles are stable to the conditions of peptide synthesis and cleavage.

References

- 1. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 2. - SB- Peptide - cyclization engineering PEPTIDE Peptide [sb-peptide.com]

- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics... [pmc.ncbi.nlm.nih.gov]

- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics... [pubs.rsc.org]

3-Aminopropanethiol: Comprehensive Application Notes and Experimental Protocols for Research and Development

Chemical Profile and Properties

3-Aminopropanethiol (CAS 462-47-5), also known as homocysteamine, 3-mercaptopropylamine, or 3-AP, is a versatile bifunctional building block featuring both amino (-NH₂) and thiol (-SH) functional groups on a short three-carbon propane backbone. This unique molecular structure, with the formula C₃H₉NS and molecular weight of 91.18 g/mol, enables diverse reactivity patterns that make it valuable across multiple scientific disciplines including medicinal chemistry, materials science, and organic synthesis [1].

The compound exists as a yellow liquid at room temperature with a density of 0.951 g/cm³ and boils at 151.4°C at atmospheric pressure. Its predicted pKa of 9.29 indicates moderately basic character for the amine group, while the thiol group provides strong nucleophilic capability, particularly under basic conditions. The compound has a flash point of 45.4°C, classifying it as flammable and requiring appropriate safety precautions during handling [1] [2] [3]. The hydrochloride salt form (CAS 7211-54-3) appears as a white to yellow powder or crystalline solid with a higher melting point of 79-80°C, offering improved stability for storage and handling [4].

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Specification | Conditions/Notes |

|---|---|---|

| CAS Number | 462-47-5 | - |

| Molecular Formula | C₃H₉NS | - |

| Molecular Weight | 91.18 g/mol | - |

| Physical State | Yellow liquid | At room temperature |

| Boiling Point | 151.4°C | At 760 mmHg |

| Density | 0.951 g/cm³ | At room temperature |

| Flash Point | 45.4°C | - |

| pKa | 9.29 ± 0.10 | Predicted |

| Vapor Pressure | 3.67 mmHg | At 25°C |

| Refractive Index | 1.483 | - |

Applications in Research and Development

Pharmaceutical and Medicinal Applications

This compound serves as a key synthetic intermediate in pharmaceutical development with several documented therapeutic applications:

Radiation Protection: this compound has demonstrated efficacy as a treatment for radiation-induced bone marrow suppression. The compound stimulates blood cell production, helping to alleviate adverse effects associated with radiation therapy and improving quality of life for cancer patients [1].

Oncology Therapeutics: Research indicates potential applications of this compound in developing treatments for acute leukemia. The compound's ability to target and eliminate cancerous cells makes it a promising therapeutic agent in oncology, though further clinical validation is required [1].

Drug Derivatives: The compound functions as a critical building block in the synthesis of novel cyclosporin derivatives with potential applications in treating viral infections, inflammation, dry eye, central nervous system disorders, cardiovascular diseases, and various other conditions [1].

Homotaurine Synthesis: this compound enables efficient synthesis of diverse substituted homotaurines (3-aminopropane-1-sulfonic acids) through Michael addition reactions with thioacetic acid followed by reduction and oxidation sequences. These compounds exhibit various pharmacological activities [1].

Materials Science and Nanotechnology

The bifunctional nature of this compound enables diverse applications in materials science:

Nanocluster Synthesis: Recent research (2023) demonstrates the application of this compound in forming chiral metalloligands with rhodium(III). These complexes protect silver(I) sulfide clusters, creating homochiral AgᵢRhᴵᴵᴵ nanoclusters such as [Ag₁₁S{Rh(apt)₃}₆]⁹⁺ and [Ag₁₃S{Rh(apt)₃}₆]¹¹⁺. These nanostructures exhibit photoluminescence properties that can be switched via cluster conversion, offering potential for sensing and optoelectronic applications [5].

Bioconjugation and Sensing: The thiol group readily forms stable bonds with gold surfaces, enabling this compound to serve as a linker for attaching biomolecules to gold nanoparticles, quantum dots, and other nanomaterials. This application is particularly valuable in developing biosensors and targeted drug delivery systems [4].

Surface Modification: The compound facilitates the construction of self-assembled monolayers (SAMs) on various metallic surfaces, improving material compatibility and enabling precise control over surface properties for specific applications [4].

Industrial and Synthetic Applications

Rubber Industry: this compound functions as a component in producing rubber chemicals, where it enhances material properties including elasticity, durability, and environmental resistance [1].

Corrosion Inhibition: The petroleum industry utilizes this compound as a corrosion inhibitor to protect pipelines and storage tanks from degradation, thereby extending equipment lifespan and reducing maintenance costs [1].

Agricultural Chemicals: The compound serves as an intermediate in herbicide production, contributing to formulations that effectively control unwanted plant growth without damaging crops [1].

Experimental Protocols

Protocol 1: Synthesis of Homotaurine Derivatives from Alk-2-enamides

This protocol outlines the synthesis of various substituted homotaurines (3-aminopropane-1-sulfonic acids) based on the method developed by Nai and Xu [1].

Table 2: Reaction Scheme for Homotaurine Synthesis

| Step | Process | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Michael Addition | Thioacetic acid, alk-2-enamides, room temperature, 2-4 hours | 3-(Acetylthio)alkanamides |

| 2 | Reduction | LiAlH₄, anhydrous THF, 0°C to reflux, 3-6 hours | This compound intermediates |

| 3 | Oxidation | Performic acid, 0°C to room temperature, 12-18 hours | Substituted homotaurines |

Procedure:

Michael Addition: Dissolve the alk-2-enamide substrate (10 mmol) in anhydrous dichloromethane (30 mL) under nitrogen atmosphere. Add thioacetic acid (12 mmol) dropwise with stirring at room temperature. Monitor reaction completion by TLC (typically 2-4 hours). Concentrate under reduced pressure to obtain the crude 3-(acetylthio)alkanamide intermediate.

Reduction: Dissolve the Michael adduct (8 mmol) in anhydrous tetrahydrofuran (25 mL) and cool to 0°C under nitrogen. Carefully add lithium aluminum hydride (16 mmol) portionwise while maintaining temperature below 5°C. After addition, slowly warm to room temperature and then heat under reflux for 3-6 hours. Cool to 0°C and carefully quench with sequential addition of water (0.6 mL), 15% NaOH (0.6 mL), and additional water (1.8 mL). Filter the precipitate and wash thoroughly with THF. Concentrate the combined organic phases to obtain the reduced this compound intermediate.

Oxidation: Dissolve the reduced intermediate (6 mmol) in formic acid (15 mL) and cool to 0°C. Carefully add 30% hydrogen peroxide (12 mmol) dropwise while maintaining temperature below 5°C. After addition, slowly warm to room temperature and stir for 12-18 hours. Concentrate under reduced pressure and purify the resulting solid by recrystallization from water-ethanol to obtain the purified homotaurine derivative.

Notes:

- This method efficiently produces diverse substituted homotaurines, including 1-, 2-, and N-monosubstituted, as well as 1,2-, 1,N-, 2,N-, and N,N-disubstituted variants.

- The configuration of 'anti'-disubstituted homotaurine can be confirmed through Karplus equation analysis and X-ray diffraction.

- Yields typically range from satisfactory to good across various substrates.

Protocol 2: Preparation of Silver(I) Sulfide Clusters Protected by Rhodium(III) Metalloligands

This procedure describes the synthesis of chiral AgᵢRhᴵᴵᴵ nanoclusters using this compound as a key building block, based on recent research (2023) [5].

Materials:

- fac-[Rh(apt)₃] metalloligands (prepared from this compound and Rh(III) salts)

- Silver nitrate (AgNO₃)

- d-penicillamine (for [1]⁹⁺ synthesis) or sodium hydrosulfide (for [2]¹¹⁺ synthesis)

- Deionized water (degassed)

Table 3: Synthetic Conditions for AgᵢRhᴵᴵᴵ Nanoclusters

| Parameter | [1]⁹⁺ [Ag₁₁S{Rh(apt)₃}₆]⁹⁺ | [2]¹¹⁺ [Ag₁₃S{Rh(apt)₃}₆]¹¹⁺ |

|---|---|---|

| Sulfide Source | d-penicillamine | HS⁻ (sodium hydrosulfide) |

| Metal Ratio | Ag⁺ : Rh(III) = 11:6 | Ag⁺ : Rh(III) = 13:6 |

| Reaction Medium | Water, inert atmosphere | Water, inert atmosphere |

| Key Property | Non-emissive | Photoluminescent |

| Interconversion | Convertible to [2]¹¹⁺ with Ag⁺ addition | - |

Procedure:

Preparation of [1]⁹⁺: Dissolve fac-[Rh(apt)₃] metalloligand (0.06 mmol) in degassed water (10 mL). Add AgNO₃ (0.11 mmol) with stirring under nitrogen atmosphere. Introduce d-penicillamine (0.02 mmol) as a sulfide source and continue stirring for 12 hours at room temperature. The formation of [Ag₁₁S{Rh(apt)₃}₆]⁹⁺ is indicated by characteristic changes in the reaction mixture.

Preparation of [2]¹¹⁺: Dissolve fac-[Rh(apt)₃] metalloligand (0.06 mmol) in degassed water (10 mL). Add AgNO₃ (0.13 mmol) with stirring under nitrogen. Introduce NaHS (0.02 mmol) as sulfide source and continue stirring for 12 hours. The formation of [Ag₁₃S{Rh(apt)₃}₆]¹¹⁺ is confirmed by its photoluminescent properties.

Cluster Conversion: To convert [1]⁹⁺ to [2]¹¹⁺, treat a solution of [1]⁹⁺ with additional Ag⁺ ions (0.02 mmol per cluster) and stir for 6-8 hours. Monitor the conversion by the emergence of photoluminescence, indicating the formation of the larger, emissive cluster.

Characterization:

- Confirm cluster formation using electrospray ionization mass spectrometry (ESI-MS)

- Analyze photophysical properties using fluorescence spectroscopy

- Determine chirality using circular dichroism (CD) spectroscopy

Protocol 3: Bioconjugation and Surface Modification Using this compound Hydrochloride

This protocol describes the use of this compound hydrochloride (CAS 7211-54-3) for biomolecule conjugation and surface functionalization [4].

Procedure:

Gold Surface Functionalization: Prepare a 1 mM solution of this compound hydrochloride in absolute ethanol. Immerse clean gold substrates in this solution for 12-24 hours at room temperature. Remove and rinse thoroughly with ethanol followed by deionized water to remove physically adsorbed molecules. Dry under nitrogen stream.

Protein Conjugation via Amine-Reactive Chemistry: Dissolve the this compound-functionalized material in phosphate buffered saline (PBS, pH 7.4). Add a heterobifunctional crosslinker (such as SMCC, 10 mM in DMSO) to a final concentration of 1 mM and incubate for 30 minutes at room temperature. Remove excess crosslinker by gel filtration or dialysis. Add the target protein (1-2 mg/mL in PBS) and incubate for 2-4 hours at 4°C. Purify the conjugate by size exclusion chromatography.

Nanoparticle Modification: Prepare gold nanoparticles (10 nm diameter) by standard citrate reduction method. Add this compound hydrochloride (10 mM final concentration) to the nanoparticle solution and incubate overnight with gentle stirring. Purify functionalized nanoparticles by centrifugation (14,000 rpm, 20 minutes) and resuspend in PBS. Characterize functionalization by UV-Vis spectroscopy (shift in surface plasmon resonance) and dynamic light scattering (change in zeta potential).

Safety and Handling Considerations

Proper handling and storage of this compound are essential due to its reactivity and potential health hazards [1] [4] [2].

Table 4: Safety Profile and Handling Guidelines

| Aspect | Specification | Precautionary Measures |

|---|---|---|

| Flash Point | 45.4°C | Keep away from heat, sparks, open flames |

| Vapor Pressure | 3.67 mmHg at 25°C | Use with adequate ventilation |

| Toxicology | LD₅₀ 125 mg/kg (mouse, intraperitoneal) | Avoid inhalation, skin contact, and ingestion |

| Storage Conditions | -20°C, inert atmosphere | Store under nitrogen or argon |

| Stability | Air and moisture sensitive | Use anhydrous conditions for sensitive reactions |

| Personal Protection | Gloves, lab coat, safety goggles | Use in fume hood for bulk operations |

The acute toxicity data indicates an LD₅₀ of 125 mg/kg (intraperitoneal) in mice, confirming the need for careful handling to prevent exposure [2]. The hydrochloride salt form (CAS 7211-54-3) offers improved stability for storage and handling while maintaining similar reactivity after basification [4].

Regulatory and Commercial Information

This compound is classified under HS code 2930909090 for "other organo-sulphur compounds" with VAT of 17.0%, tax rebate rate of 13.0%, MFN tariff of 6.5%, and general tariff of 30.0% [2]. The compound is readily available from multiple chemical suppliers including ATK Chemical Company Limited, Hubei Xin Bonus Chemical Co., LTD, Conier Chem and Pharma Limited, and Hangzhou Sage Chemical Co., Ltd. [3].

Pricing varies based on quantity and purity, with research quantities (5 mg) of 95% pure material priced at approximately $495.48, though bulk pricing offers better value for larger quantities [3]. The hydrochloride salt form is typically supplied in packages ranging from 250 mg to 25 g with purity of 95% or higher [4].

Workflow and Signaling Pathway Visualizations

Experimental Workflow for Homotaurine Synthesis

The following diagram illustrates the three-step synthetic route for preparing substituted homotaurine derivatives from alk-2-enamides using this compound intermediates:

Nanocluster Assembly Using this compound Metalloligands

This diagram depicts the synthesis of chiral silver(I) sulfide clusters protected by rhodium(III) metalloligands containing this compound:

Conclusion

This compound represents a versatile synthetic building block with demonstrated applications across pharmaceutical development, materials science, and industrial chemistry. Its bifunctional nature enables diverse reactivity patterns, facilitating the synthesis of complex molecules and functional materials. The experimental protocols outlined herein provide researchers with robust methodologies for leveraging this compound in various research contexts. Recent applications in nanocluster synthesis highlight the continuing relevance of this compound in cutting-edge research, particularly in nanomaterials development and chiral supramolecular chemistry. As research progresses, the unique properties of this compound will likely enable new applications in catalysis, medicine, and advanced materials design.

References

- 1. Cas 462-47-5, 3 - aminopropanethiol | lookchem [lookchem.com]

- 2. - 3 | CAS#:462-47-5 | Chemsrc aminopropanethiol [chemsrc.com]

- 3. - 3 | 462-47-5 aminopropanethiol [chemicalbook.com]

- 4. China CAS 7211-54- 3 | 3 -Aminopropane-1-thiol Hydrochloride... [alfachemch.com]

- 5. Silver(I) Sulfide Clusters Protected by Rhodium(III) Metalloligands with... [pubmed.ncbi.nlm.nih.gov]

3-Aminopropanethiol corrosion inhibitor petroleum industry

Chemical Profile of 3-Aminopropanethiol

This table summarizes the basic identifers and key physical properties of this compound that are relevant for its handling and application.

| Property Type | Description |

|---|---|

| CAS Number | 462-47-5 [1] [2] [3] |

| Molecular Formula | C₃H₉NS [1] [2] [4] |

| Molecular Weight | 91.18 g/mol [1] [3] |

| Boiling Point | 151.4 °C at 760 mmHg [1] [2] [4] |

| Density | 0.951 g/cm³ [1] [2] [4] |

| Flash Point | 45.4 °C [1] [2] |

| pKa | 9.29 (Predicted) [1] [3] |

This table outlines the known applications of this compound, highlighting its use in the petroleum industry.

| Application Area | Specific Use | Function/Rationale |

|---|---|---|

| Petroleum Industry | Corrosion inhibitor for pipelines and storage tanks [1] | Prevents corrosive degradation, extending equipment service life and reducing costs [1]. |

| Organic Synthesis & Biochemistry | Building block for pharmaceuticals and agricultural chemicals [1] | Forms stable covalent bonds with other molecules [1]. |

| Medical Applications | Treatment for radiation-induced bone marrow suppression and acute leukemia [1] | Stimulates blood cell production and targets cancerous cells [1]. |

Application Context and Experimental Design

In the petroleum industry, this compound is recognized for its role in preventing the corrosion of pipelines and storage tanks, which helps to extend their service life and reduce maintenance costs [1]. Its molecular structure, featuring both a thiol (-SH) and an amine (-NH₂) functional group, is typical for effective corrosion inhibitors. These groups can facilitate strong adsorption onto metal surfaces, forming a protective layer that blocks corrosive agents [5].

The following diagram illustrates the conceptual workflow for developing and testing a corrosion inhibitor like this compound, from molecular design to performance evaluation.

A generic protocol for a basic weight-loss corrosion test, a standard method for evaluating inhibitor efficiency, is outlined below.

Experimental Protocol: Gravimetric (Weight-Loss) Corrosion Test

1. Solution Preparation

- Prepare a simulated corrosive environment. For general screening, this is often an acidic solution (e.g., 1 M HCl).

- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or water, depending on its solubility) [5].

- Dilute the stock solution to the desired concentrations (e.g., 50 ppm, 100 ppm, 200 ppm) in the corrosive medium.

2. Metal Specimen Preparation

- Use metal coupons (e.g., mild steel) of a standardized size and composition.

- Polish the coupons successively with abrasive paper (e.g., 120 to 600 grit) to achieve a uniform surface.

- Clean the coupons thoroughly with distilled water and degrease with acetone. Dry and store in a desiccator.

- Weigh each coupon accurately before immersion (Initial Weight, W₁).

3. Immersion Test

- Immerse the pre-weighed metal coupons in the inhibitor-containing solutions and a blank (corrosive medium without inhibitor) as a control.

- Maintain the system at a constant temperature (e.g., 25 °C or 60 °C) for a set period (e.g., 6 to 24 hours).

- Ensure tests are conducted in duplicate or triplicate for statistical significance.

4. Post-Exposure Analysis

- After immersion, carefully remove the coupons.

- Clean them to remove corrosion products, typically by scrubbing with a bristle brush under running water or using a specific chemical cleaning solution [6].

- Dry the coupons completely and weigh them again (Final Weight, W₂).

5. Data Calculation

- Corrosion Rate (CR): Calculate the corrosion rate from the weight loss.

- Inhibition Efficiency (IE%): Calculate the percentage efficiency of the inhibitor using the formula:

IE% = [(W_blank - W_inhibitor) / W_blank] × 100whereW_blankandW_inhibitorare the weight losses in the blank and inhibitor solutions, respectively.

Research and Development Considerations

The search results indicate a significant gap in publicly available data for this specific compound in corrosion applications. To proceed with research and development, you may need to:

- Consult Specialized Literature: Perform a deep search on scientific databases like SciFinder, Reaxys, or specialized corrosion journals for primary research articles.

- Empirical Optimization: Determine the optimal operating parameters (e.g., concentration, temperature, pH) through systematic laboratory testing, as this data is not available in the general sources found.

- Focus on Mechanism: The amine and thiol functional groups in this compound suggest it likely acts as an efficient adsorption inhibitor [5]. Further research could focus on characterizing the adsorption isotherm and the protective film formed on the metal surface.

Conclusion

While this compound is identified as a corrosion inhibitor in the petroleum industry, detailed quantitative performance data and ready-to-use industrial protocols are not available in the current search. The chemical property data and general experimental framework provided can serve as a starting point. However, successful application will likely require dedicated experimental work to generate the necessary performance data under specific, relevant conditions.

References

- 1. Cas 462-47-5, 3 - aminopropanethiol | lookchem [lookchem.com]

- 2. - 3 | CAS#:462-47-5 | Chemsrc aminopropanethiol [chemsrc.com]

- 3. - 3 | 462-47-5 aminopropanethiol [chemicalbook.com]

- 4. China 3 - aminopropanethiol CAS NO: 462-47-5 Manufacturers - Free... [alfachemch.com]

- 5. Recent developments in sustainable corrosion : design... inhibitors [pubs.rsc.org]

- 6. | IntechOpen Corrosion Inhibitors [intechopen.com]

Application Notes and Protocols: 3-Aminopropanethiol as a Reversible Inhibitor of Bovine Plasma Amine Oxidase

Introduction to Bovine Plasma Amine Oxidase (BPAO)

Bovine Plasma Amine Oxidase (BPAO) is a copper-containing quinoprotein enzyme that catalyzes the oxidative deamination of primary amines, producing the corresponding aldehydes, ammonia, and hydrogen peroxide. BPAO (EC 1.4.3.21) is a 170 kDa homodimeric enzyme with each subunit containing one 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor and one copper ion [1]. This enzyme belongs to the class of semicarbazide-sensitive amine oxidases (SSAOs), also known as vascular adhesion protein-1 (VAP-1) in humans, which plays a critical role in inflammation and leukocyte trafficking [2]. The study of BPAO inhibitors has gained significant interest due to their potential therapeutic applications in inflammatory diseases, neurodegenerative disorders, and diabetic complications [3] [2].

3-Aminopropanethiol (CAS 462-47-5), also known as homocysteamine, is a bi-functional mechanism-based inhibitor of BPAO that exhibits reversible inhibition properties [4] [5]. This application note provides comprehensive experimental protocols and technical data for researchers investigating the inhibition of copper-containing amine oxidases, with particular emphasis on the characterization of this compound as a reversible inhibitor of BPAO.

Chemical Properties of this compound

This compound is a versatile organosulfur compound with the molecular formula C₃H₉NS and a molecular weight of 91.18 g/mol. The compound features both aminopropyl and thiol functional groups, which contribute to its reactivity and biological activity [5].

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions |

|---|---|---|

| Molecular Formula | C₃H₉NS | - |

| Molecular Weight | 91.18 g/mol | - |

| CAS Registry Number | 462-47-5 | - |

| Melting Point | 112-113°C | - |

| Boiling Point | 151.4°C | at 760 mmHg |

| Flash Point | 45.4°C | - |

| Density | 0.951 g/cm³ | - |

| pKa | 9.29 ± 0.10 | Predicted |

| Vapor Pressure | 3.67 mmHg | at 25°C |

The compound is used in various applications including organic synthesis, pharmaceutical intermediates, corrosion inhibition in petroleum products, and as a building block for rubber chemicals and herbicides [5]. In medical research, this compound has been investigated for the treatment of radiation-induced bone marrow suppression and as a potential therapeutic agent for acute leukemia [5].

Inhibition Profile and Quantitative Data

This compound belongs to a class of sulfhydryl-amine containing compounds that function as reversible inhibitors of BPAO. The inhibitory activity stems from the compound's ability to form a thiazolidine adduct with the TPQ cofactor of the enzyme, as established in comparative studies with cysteamine and related analogs [4].

Table 2: Inhibition Parameters of this compound and Related Compounds on BPAO

| Compound | Inhibition Type | Key Findings | Structural Requirements |

|---|---|---|---|

| This compound | Reversible | Forms thiazolidine adduct with TPQ cofactor; Activity restored after dialysis | Sulfhydryl-amine group essential |

| Cysteamine | Reversible | Forms complex with thioacetaldehyde; Recovery after dialysis | Sulfhydryl-amine group essential |

| 2-(Methylamino)ethanethiol | Reversible | Similar mechanism to cysteamine; First-order kinetics of recovery | Sulfhydryl-amine group essential |

| 2-(Methylthio)ethylamine | Weak Irreversible | No recovery after gel filtration; Different mechanism | Thioether-amine insufficient for reversibility |

The reversibility of inhibition has been demonstrated through dialysis experiments showing first-order kinetics of activity recovery and failure to recover activity after gel filtration without dialysis [4]. The sulfhydryl-amine functional group is essential for this reversible inhibition mechanism, as demonstrated by the contrasting behavior of 2-(methylthio)ethylamine, which lacks the sulfhydryl group and exhibits only weak irreversible inhibition [4].

Mechanism of Inhibition

The inhibition of BPAO by this compound occurs through a mechanism-based reversible process involving direct interaction with the TPQ (2,4,5-trihydroxyphenylalanine quinone) cofactor of the enzyme. Based on experimental evidence, the proposed mechanism involves:

- Nucleophilic attack by the thiol group of this compound on the carbonyl carbon of the TPQ cofactor

- Formation of a thiazolidine ring structure through condensation between the sulfhydryl group and the carbonyl function of TPQ, with participation of the amino group

- Stable adduct formation that blocks the catalytic activity of the enzyme without causing irreversible damage to the cofactor

- Spontaneous hydrolysis of the thiazolidine adduct under appropriate conditions, leading to recovery of enzyme activity

This mechanism is supported by phenylhydrazine titration experiments and substrate protection studies that confirm the involvement of the TPQ cofactor in the inhibition process [4]. The requirement for both sulfhydryl and amino functional groups in the proper spatial arrangement is critical for the reversible inhibition characteristics, as analogs lacking either functionality fail to exhibit similar reversible inhibition patterns.

Figure 1: Proposed mechanism for reversible inhibition of BPAO by this compound involving thiazolidine formation with the TPQ cofactor and subsequent recovery through spontaneous hydrolysis.

Experimental Protocols

Spectrophotometric Assay for BPAO Inhibition

Principle: This method monitors the conversion of benzylamine to benzaldehyde by measuring the increase in absorbance at 250 nm (ε = 12,800 M⁻¹cm⁻¹) due to benzaldehyde formation [1].

Reagents:

- BPAO enzyme (commercially available from Worthington Biochemical, catalog #LS003113-LS003114)

- Benzylamine hydrochloride (substrate, 1-10 mM in final assay)

- This compound (inhibitor, prepared fresh in appropriate buffer)

- Sodium phosphate buffer (0.1 M, pH 7.2)

- Dialysis buffer (for reversibility studies): 0.1 M phosphate buffer, pH 7.2

Procedure:

- Enzyme Preparation: Reconstitute BPAO according to supplier instructions. Dilute to appropriate concentration in phosphate buffer.

- Initial Rate Determination: Mix BPAO (final concentration 0.01-0.1 mg/mL) with benzylamine (1 mM) in a total volume of 1 mL. Monitor A₂₅₀ for 2-5 minutes.

- Inhibition Assay:

- Pre-incubate BPAO with varying concentrations of this compound (0.1-5 mM) for 5 minutes at 25°C

- Initiate reaction by adding benzylamine (1 mM final concentration)

- Record initial linear decrease in absorbance at 250 nm

- Data Analysis: Calculate percent inhibition and IC₅₀ values using non-linear regression analysis of inhibition curves.

- Reversibility Assessment:

- Dialyze inhibited enzyme against 1000x volume of phosphate buffer for 12-24 hours at 4°C

- Measure residual enzyme activity using standard assay conditions

- Compare activity before and after dialysis

Figure 2: Experimental workflow for spectrophotometric evaluation of BPAO inhibition by this compound, including reversibility assessment through dialysis.

HPLC-UV Method for BPAO Inhibition Studies

Principle: This advanced method utilizes 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine as substrate and measures the aldehyde product after derivatization with tris(hydroxymethyl)aminomethane (TRIS) to form a stable oxazolidine derivative for improved chromatographic separation [2].

Reagents:

- BPAO enzyme (as above)

- 6-(5-Phenyl-2H-tetrazol-2-yl)hexan-1-amine (substrate, 0.1-1 mM)

- This compound (inhibitor)

- TRIS buffer (0.1 M, pH 7.5)

- Acetonitrile (HPLC grade)

- Mobile phase: Acetonitrile:Water (70:30, v/v)

Procedure:

- Enzyme Reaction:

- Incubate BPAO (0.05 mg/mL) with substrate (0.5 mM) in the presence or absence of inhibitor

- Conduct reaction at 37°C for 30 minutes in final volume of 500 μL

- Derivatization:

- Stop reaction by adding 50 μL of 2 M HCl

- Add 100 μL of TRIS solution (1 M in water)

- Heat at 60°C for 15 minutes to form oxazolidine derivative

- HPLC Analysis:

- Inject 20 μL of derivatized sample onto C18 column (250 × 4.6 mm, 5 μm)

- Use mobile phase at flow rate of 1 mL/min

- Detect at 254 nm

- Measure peak area of oxazolidine derivative (retention time ~8-10 minutes)

- Data Analysis: Calculate inhibition potency from reduction in peak area compared to control

Advantages: This method offers improved sensitivity and specificity compared to traditional spectrophotometric assays, with the substrate demonstrating higher affinity (lower Kₘ) and greater velocity of conversion than benzylamine [2].

Kinetic Characterization Protocol

Objective: Determine inhibition modality (competitive, non-competitive, or mixed) and calculate Kᵢ values for this compound.

Procedure:

- Varied Substrate Concentrations: Perform BPAO activity assays with benzylamine concentrations ranging from 0.1-5 mM

- Fixed Inhibitor Concentrations: Test each substrate concentration with at least four different inhibitor concentrations (0, 0.5, 1.0, and 2.0 mM this compound)

- Initial Rate Measurements: Record initial velocities for each combination

- Data Analysis:

- Plot Lineweaver-Burk plots (1/v vs. 1/[S])

- Generate Dixon plots (1/v vs. [I])

- Analyze data using non-linear regression to determine Kᵢ and inhibition modality

Research Applications and Significance

The reversible inhibition of BPAO by this compound has significant implications for several research areas:

Neurodegenerative Disease Research: Monoamine oxidase inhibitors have shown promise in Alzheimer's disease treatment by improving cognitive deficits, reversing Aβ pathology, and modulating proteolytic cleavage of amyloid precursor protein [3]. The reversible nature of this compound inhibition may offer therapeutic advantages over irreversible inhibitors.

Inflammatory Disease Studies: As BPAO is closely related to human VAP-1, studies with this compound contribute to understanding leukocyte trafficking and development of anti-inflammatory therapeutics [2].

Enzyme Mechanism Studies: The compound serves as a valuable tool for investigating the catalytic mechanism of copper-containing amine oxidases, particularly the role of the TPQ cofactor in the oxidative deamination process.

Drug Development: The reversible inhibition characteristics of this compound make it an attractive lead compound for developing new amine oxidase inhibitors with improved safety profiles compared to irreversible inhibitors.

Troubleshooting and Technical Notes

- Enzyme Stability: BPAO should be stored at -20°C and is stable for 12 months under these conditions. Avoid repeated freeze-thaw cycles [1].

- Inhibitor Preparation: this compound solutions should be prepared fresh before use due to potential oxidation of the thiol group.

- Substrate Selection: For more sensitive inhibition studies, consider using 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine instead of benzylamine for higher sensitivity [2].

- Reversibility Confirmation: Always include dialysis experiments to confirm reversible inhibition, as this is a key characteristic of this compound.

- Control Experiments: Include appropriate controls to account for potential non-enzymatic substrate conversion or inhibitor degradation.

Conclusion

This compound represents a valuable reversible inhibitor of bovine plasma amine oxidase with a well-characterized mechanism involving thiazolidine formation with the TPQ cofactor. The experimental protocols outlined in this application note provide researchers with robust methods for evaluating amine oxidase inhibitors, with applications spanning from basic enzyme mechanism studies to drug discovery for inflammatory and neurodegenerative diseases. The reversible nature of inhibition offers significant advantages for therapeutic applications where transient enzyme inhibition is desirable.

References

- 1. | Worthington Biochemical Plasma Amine Oxidase [worthington-biochem.com]

- 2. HPLC-UV method for evaluation of inhibitors of plasma ... amine [link.springer.com]

- 3. Monoamine oxidase : Promising therapeutic agents for... inhibitors [spandidos-publications.com]

- 4. inactivation of Reversible by... bovine plasma amine oxidase [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 462-47-5, 3 - aminopropanethiol | lookchem [lookchem.com]

3-Aminopropanethiol rubber chemicals production

Chemical Profile of 3-Aminopropanethiol

The table below summarizes the core identity and key physicochemical properties of this compound (CAS No. 462-47-5), which are fundamental for any experimental design.

| Property | Value / Description |

|---|---|

| CAS Number | 462-47-5 [1] [2] [3] |

| Molecular Formula | C₃H₉NS [1] [2] [3] |

| Molecular Weight | 91.18 g/mol [3] |

| Common Synonyms | 3-Aminopropane-1-thiol; Homocysteamine; 3-Mercaptopropylamine [1] [2] [3] |

| Boiling Point | 151.4 °C at 760 mmHg [1] [2] |

| Density | 0.951 g/cm³ [1] [2] |

| Flash Point | 45.4 °C [1] [2] |

| pKa | 9.29 (Predicted) [2] [3] |

| Appearance | Not specified in search results |

Known Applications & Proposed Role in Rubber Production

The available literature indicates that this compound is a versatile compound with several uses, including in the rubber industry.

- General Applications: According to supplier information, this compound is used in organic synthesis, pharmaceutical building blocks, and as a corrosion inhibitor in the petroleum industry [2]. It is also noted for its use in the production of rubber chemicals [2].

- Proposed Function in Rubber: While exact mechanisms are not detailed in the search results, the molecule's structure—featuring both a thiol (-SH) group and an amine (-NH₂) group—provides a strong clue. In rubber chemistry, such compounds typically act as vulcanization accelerators. The thiol group can initiate the cross-linking reaction between the polymer chains (like natural rubber) and sulfur, while the amine group can enhance the solubility and activity of the accelerator in the rubber compound.

Safety and Handling Considerations

Handling this compound requires careful attention to safety due to its hazardous nature.

| Aspect | Details |

|---|---|

| Hazard Identification | The specific hazard codes are not listed, but its molecular similarity to other thiols indicates potential health hazards. |

| Key Risks | Flammability: Flash point of 45.4°C makes it combustible [1] [2]. Toxicity: An intraperitoneal LD50 of 125 mg/kg in mice indicates toxicity [1]. |

| Recommended PPE | Based on a related compound (3-Amino-1-propanol), faceshields, gloves, goggles, and appropriate respirator filters are advised [4]. |

Proposed Experimental Workflow

While specific parameters are unavailable, the general workflow for evaluating a new rubber additive is well-established. The diagram below outlines this logical process.

References

Comprehensive Application Notes and Protocols on 3-Aminopropanethiol and Related Aminothiols for Radioprotection

Introduction and Mechanism of Action

Ionizing radiation, used extensively in medical diagnostics and cancer therapy, poses significant risks to healthy tissues by inducing direct DNA damage and generating reactive oxygen species (ROS). These ROS, including hydrogen peroxide and superoxide, lead to oxidative stress that can trigger apoptosis, necrosis, and carcinogenesis [1]. Radioprotective agents are designed to mitigate this damage. The aminothiol class of compounds, which includes 3-Aminopropanethiol and its derivatives, has shown considerable promise in this field. These compounds function through multiple mechanisms: they act as potent free radical scavengers, suppress free radical formation, induce the production of natural radioprotectors like glutathione and superoxide dismutase, enhance DNA repair mechanisms, and reduce post-radiation inflammatory responses [1]. This multi-faceted approach makes them particularly effective in protecting healthy cells from radiation-induced damage, a property that is invaluable in both radiotherapy and diagnostic imaging.

The following diagram illustrates the core mechanisms through which aminothiols like this compound exert their radioprotective effects, from initial administration to cellular protection outcomes.

Chemical and Physical Properties of this compound

This compound (CAS Registry Number: 462-47-5), also known as homocysteamine or 3-AP, is a simple organic molecule with the chemical formula C₃H₉NS and a molecular weight of 91.18 g/mol [2] [3]. It is a versatile compound used as a building block in organic synthesis and biochemistry for creating pharmaceuticals and agricultural chemicals [2]. The table below summarizes its key chemical and physical properties, which are critical for formulating the compound for experimental or clinical use.

Table 1: Chemical and Physical Properties of this compound

| Property | Value / Description | Reference |

|---|---|---|

| CAS Number | 462-47-5 | [2] [3] |

| Molecular Formula | C₃H₉NS | [2] [3] |

| Molecular Weight | 91.18 g/mol | [2] [3] |

| Boiling Point | 151.4 °C at 760 mmHg | [2] [3] |

| Density | 0.951 g/cm³ | [2] [3] |

| Flash Point | 45.4 °C | [2] [3] |

| Vapor Pressure | 3.67 mmHg at 25°C | [2] |

| Index of Refraction | 1.483 | [2] |

| pKa | 9.29 (Predicted) | [2] |

Efficacy Data and Research Findings

Research on aminothiols has demonstrated significant radioprotective efficacy across various models. The following table summarizes quantitative findings from key studies on this compound and a closely related, well-researched analog, PrC-210.

Table 2: Summary of Efficacy Data for Aminothiol Radioprotectants

| Compound / Model | Dosage & Administration | Radiation Dose | Key Findings | Reference |

|---|

| PrC-210 (Aminothiol) In vivo (Guinea Pig) | - IP: 93.6 mg/kg

- IT: 185 mg/kg | 3000 cGy (Gamma) | - Significantly better ABR thresholds at 1 week vs. controls.

- Reduced inflammation and degeneration of spiral ganglion.

- No apparent cytotoxic effect. | [4] | | PrC-210 In vivo (Mouse/Rat) | Administered 30–90 min pre-irradiation | 9.0 Gy (Whole-body, lethal) | 100% survival in models against a 100% lethal radiation dose. | [4] | | N-Acetylcysteine (NAC) In vitro (Human Lymphocytes) | Pre-treatment | Comparable to CT scan | 43% reduction in radiation-induced double-stranded DNA breaks (DSBs). | [1] | | This compound In vivo (Mouse) | Intraperitoneal | N/A | LD₅₀ = 125 mg/kg (Toxicological data). | [3] |

The experimental workflow for evaluating a radioprotective agent in an in vivo hearing model, as used in the PrC-210 study, can be visualized as follows:

Detailed Experimental Protocols

Protocol for In Vivo Assessment of Radioprotection in Inner Ear (Guinea Pig Model)

This protocol is adapted from the study investigating the radioprotective effect of the aminothiol PrC-210 on the irradiated inner ear of guinea pigs [4].

- 1. Animals and Pre-testing: Use guinea pigs (e.g., 250-300 g). Perform baseline Auditory Brainstem Response (ABR) testing under general anesthesia (e.g., inhalational isoflurane). Insert needle electrodes on the vertex and behind each pinna. Deliver frequency-specific tone pips (e.g., 8, 16, 32 kHz) in 10 dB increments. The threshold is the lowest sound level that produces a reproducible waveform. Exclude animals with abnormal baseline ABR [4].

- 2. Drug Administration and Formulation:

- Formulation: Prepare PrC-210 solution in a suitable vehicle (e.g., sterile saline). The specific concentration will depend on the desired dose and administration route.

- Intraperitoneal (IP) Injection: Administer a dose of 93.6 mg/kg IP less than one hour before irradiation.

- Intra-tympanic (IT) Injection: Under microscopic guidance, inject a volume of 100 µL of a solution at 185 mg/kg directly through the tympanic membrane using a 1 mL syringe and a 27G needle [4].

- 3. Radiation Exposure:

- Anesthetize the animals (e.g., with Ketamine and Xylazine) to ensure immobility.

- Use a lead shield with a custom opening to expose only the ear/auricle region.

- Irradiate each ear with a gamma radiation source (e.g., Cs-137 irradiator). The cited study used a dose of 3000 cGy (30 Gy) at a dose rate of 1.6 Gy/minute.

- Confirm the radiation dose using dosimeters (e.g., InLight nanoDot) during the planning and execution phases [4].

- 4. Post-Irradiation Evaluation:

- ABR Monitoring: Repeat ABR measurements on day 6 and day 12 post-radiation following the same procedure as the baseline test.

- Histological Analysis: After the final ABR, euthanize the animals and harvest the inner ear (cochlea). Process the tissue for morphological analysis (e.g., staining for hair cells and spiral ganglion neurons). Quantify inflammation and degeneration compared to non-treated, irradiated controls [4].

Protocol for In Vitro Assessment of DNA Damage in Human Lymphocytes

This protocol is based on methodologies used to evaluate the efficacy of various antioxidants, including N-Acetylcysteine (NAC), as radioprotectants [1].

- 1. Lymphocyte Isolation: Collect fresh human whole blood from healthy donors. Isolate lymphocytes using a standard density gradient centrifugation method (e.g., using Ficoll-Paque PLUS).

- 2. Pre-treatment with Radioprotectant: Resuspend the isolated lymphocytes in culture medium. Divide the cell suspension into aliquots for different treatment groups (test compound, vehicle control, positive control). Pre-incubate the cells with the radioprotective agent (e.g., this compound or a reference compound like NAC) for a defined period (e.g., 60 minutes) before irradiation. Include control groups that are irradiated but not treated with the radioprotectant.

- 3. Radiation Exposure: Irradiate the cell suspensions using an X-ray or gamma-ray source at clinically relevant doses (e.g., doses comparable to a CT scan). Keep control (sham-irradiated) samples under identical conditions without radiation exposure.

- 4. Quantification of DNA Damage:

- After irradiation, incubate the cells for a short period to allow for DNA damage marker expression.

- Fix and stain the cells for γ-H2AX foci, which is a sensitive marker for double-stranded DNA breaks (DSBs).

- Use fluorescence microscopy or flow cytometry to count the number of γ-H2AX foci per cell.

- Compare the average number of foci in the radioprotectant-treated group versus the irradiated, non-treated control group to determine the percentage reduction in DSBs [1].

Safety and Toxicological Information

Safety is a paramount consideration when developing radioprotective agents for clinical use. Toxicological data for this compound indicates an intraperitoneal LD₅₀ of 125 mg/kg in mice, which is a critical parameter for determining safe dosing ranges in preclinical models [3]. It is noteworthy that the related aminothiol PrC-210 was reported to have fewer side effects (such as nausea and hypotension) compared to older compounds like amifostine, which is an FDA-approved radioprotectant known to cause significant adverse effects, including hearing impairment [4]. This improved safety profile, if consistent across the aminothiol class, could represent a significant clinical advantage.

Conclusion and Research Outlook

The research summarized in these application notes underscores the significant potential of this compound and its derivative, PrC-210, as effective radioprotective agents. The compelling data from in vivo models, showing protection of hearing function and histological structures of the inner ear against high-dose gamma radiation, provides a strong rationale for further investigation [4]. The ability of related aminothiols to significantly reduce DNA damage in human cell cultures further supports their mechanism of action [1]. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies of this compound itself, dose optimization for different clinical scenarios (e.g., diagnostic imaging vs. radiotherapy), and rigorous toxicological profiling to establish a definitive safety window. The ultimate goal is to translate these promising preclinical findings into clinical applications that can reduce morbidity and mortality associated with ionizing radiation exposure in patients.

References

- 1. agents to prevent cellular damage due to ionizing... Radioprotective [translational-medicine.biomedcentral.com]

- 2. Cas 462-47-5, 3 - aminopropanethiol | lookchem [lookchem.com]

- 3. - 3 | CAS#:462-47-5 | Chemsrc aminopropanethiol [chemsrc.com]

- 4. of Aminothiol PrC-210 on... | PLOS One Radioprotective Effect [journals.plos.org]

3-Aminopropanethiol convergent solid phase peptide synthesis CSPPS

Chemical Profile: 3-Aminopropanethiol

This table summarizes the key chemical and physical properties of this compound, which are crucial for planning its use in synthesis. [1]

| Property | Value / Description |

|---|---|

| Common Name | This compound [1] |

| CAS Number | 462-47-5 [1] |

| Molecular Formula | C₃H₉NS [1] |

| Molecular Weight | 91.18 g/mol [1] |

| Density | 0.951 g/cm³ [1] |

| Boiling Point | 151.4°C at 760 mmHg [1] |

| Flash Point | 45.4°C [1] |

| Synonyms | Mercaptopropylamine; Homocysteamine; 3-Mercaptopropylamine [1] |

| Toxicity (Mouse, IP) | LD₅₀ = 125 mg/kg [1] |

Conceptual Application in CSPPS

While a specific protocol for this compound in CSPPS is not documented in the search results, its molecular structure suggests a valuable role as a thiol-functionalized building block.

- Potential Role: Incorporating a terminal thiol group (-SH) into a peptide sequence. This group can be used for site-specific conjugation (e.g., with maleimide-functionalized molecules, other thiols to form disulfide bridges, or on gold surfaces for immobilization). [2] [3]

- Synthesis Consideration: The thiol group is reactive and must be protected during peptide synthesis to prevent unwanted side reactions. Common protecting groups for thiols include Trt (trityl) or Acm (acetamidomethyl), which are stable during Fmoc-SPPS and can be removed under specific conditions. [2] [3]

Proposed General CSPPS Protocol Using a CHCl₃/Phenol Mixed Solvent

This protocol adapts a general CSPPS method, proven effective for "difficult sequences" like amyloid β-peptides, which could be applicable for segments containing protected this compound derivatives. [2]

1. Segment Preparation

- Solid Support: Use a low-loading trityl-type resin (e.g., 0.4-0.6 meq/g). [3]

- Chemistry: Employ standard Fmoc/tBu (tert-butyl) strategy for stepwise synthesis of protected peptide segments on the solid support. [2] [3]

- Cleavage: Cleave individual, purified segments from the resin under mild acidic conditions to preserve side-chain protections. [3]

2. Segment Coupling in CHCl₃/Phenol Solvent

- Solvent Preparation: Prepare a mixed solvent of CHCl₃ and phenol in a 3:1 (v/v) ratio. This solvent is crucial as it disrupts β-sheet formation, a common cause of low solubility and aggregation in peptide chains. [2]

- Activation: Dissolve the protected peptide segment (carboxyl component) and the peptide-resin (amino component) in the mixed solvent. Use DIC (Diisopropylcarbodiimide) as the coupling agent in the presence of HOAt (1-Hydroxy-7-azabenzotriazole) or Cl-HOBt (6-Chloro-1-hydroxybenzotriazole). This combination minimizes the risk of epimerization. [2]

- Reaction: Add the activation mixture to the peptide-resin and agitate for several hours to complete the coupling. Monitor the reaction progress (e.g., using the ninhydrin test). [2]

- Washing: After coupling, wash the resin sequentially with DMF, DCM, and MeOH to remove excess reagents and by-products. [3]

3. Final Cleavage & Purification

- Global Deprotection and Cleavage: After assembling the full-length peptide, cleave it from the resin and remove all side-chain protecting groups using a standard cocktail like TFA (Trifluoroacetic Acid) with appropriate scavengers. [2]

- Purification: Purify the crude product using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [2]

- Analysis: Confirm the identity and purity of the final peptide using analytical HPLC and Mass Spectrometry (MS). [2]

Workflow and Key Reactions

The following diagram illustrates the core workflow of the proposed CSPPS method.

This diagram outlines the key stages of the CSPPS process, highlighting the critical role of the special solvent system.

Critical Considerations for Success

- Solvent System: The CHCl₃-phenol (3:1) mixed solvent is not just a reaction medium; it is essential for solubilizing otherwise poorly soluble protected segments and preventing aggregation, which is a major hurdle in CSPPS. [2]

- Minimizing Epimerization: The combination of DIC and HOAt (or Cl-HOBt) is specifically recommended to suppress racemization during the segment coupling step, preserving the chiral integrity of your peptide. [2]

- Handling this compound: Given the acute toxicity data (LD₅₀ 125 mg/kg in mice, intraperitoneal), all handling of this compound must be performed with appropriate personal protective equipment (PPE) and within a properly functioning fume hood. [1]

References

purification 3-Aminopropanethiol vacuum distillation

Chemical Profile: 3-Aminopropanethiol

The table below summarizes the key physical properties of this compound, which are critical for planning its purification [1].

| Property | Value |

|---|---|

| CAS Number | 462-47-5 |

| Molecular Formula | C₃H₉NS |

| Molecular Weight | 91.18 g/mol |

| Boiling Point | 151.4 °C (at 760 mmHg) |

| Density | 0.951 g/cm³ |

| Flash Point | 45.4 °C |

Vacuum Distillation Setup and Workflow

Vacuum distillation is suitable for purifying this compound, as it allows for distillation at lower temperatures, reducing the risk of thermal decomposition for compounds with high boiling points or those that are thermally sensitive [2].

The following diagram outlines the general workflow for a vacuum distillation process.

Frequently Asked Questions & Troubleshooting

Here are some common issues researchers might encounter, based on general vacuum distillation principles and the properties of the compound.

Q1: Why is my distillate yield low, and the process seems slow?

- Possible Cause: The applied vacuum may be insufficient, or the heating mantle temperature could be too low. The boiling point of a liquid drops under reduced pressure. If the vacuum is not strong enough, the compound won't vaporize efficiently at the set temperature [2].

- Solution:

- Verify the vacuum pressure using a gauge. Compare the observed boiling point to the expected boiling point at that pressure using a temperature-pressure nomograph [2].

- Check the entire system for vacuum leaks (see guide below).

- Ensure that the heating bath temperature is appropriately set above the compound's boiling point at the achieved vacuum level.

Q2: The distillate appears discolored or contains impurities.

- Possible Cause: This is often due to bumping or violent boiling, which causes mechanical carry-over of non-volatile impurities. It can also occur if the distillation temperature is too high, leading to thermal decomposition of the product [2].

- Solution:

- Introduce a boiling chip or a magnetic stirrer to ensure even boiling.

- Reduce the heating rate to create a gentler boil.

- If decomposition is suspected, use a lower bath temperature and a higher vacuum.

Q3: My system fails to hold a stable vacuum. What should I check? A systematic leak check is essential. Follow this procedure:

- Isolate Sections: Close any stopcocks to isolate different parts of the setup (e.g., the distillation flask from the condenser and receiver).

- Test with Vacuum Gauge: Apply vacuum to one section at a time. If the pressure rises on the gauge, that section contains the leak.

- Inspect Joints: Check all glass joints for proper seating and apply a fresh layer of high-vacuum grease if necessary.

- Check Hose Connections: Ensure all vacuum hoses are snug and not cracked.

- Use Solvent Test: For very small leaks, carefully wipe a small amount of ether or acetone around suspected areas while under vacuum. A temporary stabilization of the vacuum gauge indicates the location of the leak.

Critical Safety Considerations

- Thermal Stability: Always be aware that this compound may be thermally sensitive. The primary advantage of vacuum distillation is to minimize the time the compound is exposed to high temperatures [2].

- Glassware Integrity: Always inspect glassware for scratches or cracks before applying a vacuum. Imperfections can lead to implosions. Wrapping glassware with tape is a recommended safety practice to contain shards in case of breakage [2].

- Fire Hazard: Note the low flash point (45.4°C) of this compound [1]. Ensure all electrical equipment is spark-proof and there are no open flames in the laboratory.

References

3-Aminopropanethiol solubility issues aqueous solutions

Chemical Properties of 3-Aminopropanethiol

The table below summarizes the basic identifying information and known physicochemical properties for this compound.

| Property | Value / Description |

|---|---|

| CAS Number | 462-47-5 [1] [2] |

| Molecular Formula | C3H9NS [1] [2] |

| Molecular Weight | 91.18 g/mol [2] |

| Density | 0.951 g/cm³ [1] |

| Boiling Point | 151.4°C at 760 mmHg [1] |

| Flash Point | 45.4°C [1] |

| pKa | 9.29 (Predicted) [2] |

| Synonyms | Homocysteamine, 3-Aminopropane-1-thiol, 3-Mercaptopropylamine, Mercaptopropylamine [1] [2] |

Potential Solubility Challenges & Strategies

The available data does not include direct solubility measurements. However, the compound's pKa and dual functional groups provide clues for troubleshooting.

- Molecular Structure: The molecule contains both a basic primary amine (-NH₂) and a thiol (-SH) group [1]. This makes it a potential candidate for forming zwitterionic structures depending on the pH.

- pKa Insight: The predicted pKa of 9.29 [2] suggests that the amine group will be predominantly protonated (-NH₃⁺) in neutral or acidic aqueous solutions, which should enhance water solubility through hydrogen bonding and ionic interactions.

- Troubleshooting Guide: If you are facing solubility issues, consider the following approaches:

| Issue | Potential Solution |

|---|---|

| Low Solubility at Neutral pH | Adjust the solution pH. Solubility is likely higher in acidic conditions (e.g., using dilute HCl) where the amine group is protonated. |

| Oxidation of Thiol Group | The thiol group can oxidize in air to form disulfide bonds, which can cause precipitation [3]. Use an inert atmosphere (e.g., nitrogen or argon) and fresh, purified water degassed with an inert gas. |

| Unclear Solubility Profile | Start with a systematic solubility test in buffers of different pH values (e.g., pH 2, 7, and 10) to empirically determine the best solvent conditions. |

Experimental Workflow for Solubility Troubleshooting

The following diagram outlines a logical workflow you can follow to diagnose and resolve solubility problems with this compound in the lab.

Frequently Asked Questions

Q1: What is the most critical factor to control when working with this compound in water? The most critical factor is likely preventing oxidation. The thiol (-SH) group is susceptible to oxidation by air, leading to the formation of disulfide-bridged dimers, which are typically insoluble. Always use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) when handling solutions of this compound [3].

Q2: How does pH affect the solubility of this compound? While direct data is unavailable, its chemical structure offers a strong indication. The amine group (pKa ~9.29) becomes protonated in acidic media. Therefore, solubility in water is expected to be significantly higher in acidic pH (e.g., using 0.1M HCl) where the molecule carries a positive charge, facilitating interaction with water molecules [2].

Q3: There is no aqueous solubility data in the literature. How can I determine it? You can perform a simple, small-scale qualitative test.

- Weigh a small amount (e.g., 1 mg) of the compound.

- Divide it into several vials.

- Add different solvents (e.g., water, acidic buffer, basic buffer, ethanol) to each.

- Sonicate or vortex the mixtures and observe. This will quickly give you a practical understanding of its solubility profile.

References

Physical & Chemical Properties of 3-Aminopropanethiol

The table below summarizes the key properties of 3-Aminopropanethiol (CAS # 462-47-5) that are critical for risk assessment and experimental planning [1] [2] [3].

| Property | Value / Description |

|---|---|

| Molecular Formula | C₃H₉NS [1] [2] [3] |

| Molecular Weight | 91.18 g/mol [2] [3] |

| Boiling Point | 151.4 °C at 760 mmHg [1] [2] |

| Density | 0.951 g/cm³ [1] [2] |

| Flash Point | 45.4 °C [1] [2] |

| Vapor Pressure | 3.67 mmHg at 25°C [1] [3] |

| pKa | 9.29 ± 0.10 (Predicted) [2] [3] |

| Appearance | Not specified in search results |

Frequently Asked Questions (FAQs) & Troubleshooting

Storage & Handling

Q1: How should I store this compound, given that it is air-sensitive?

- Recommended Practice: The compound should be stored under an inert atmosphere. For long-term storage, keep the container tightly sealed under nitrogen or argon in a cool, dry place. The high vapor pressure suggests significant volatility at room temperature [1] [3]. Consider storing in a refrigerator for extended periods, allowing the container to come to room temperature before opening to prevent moisture condensation.

Q2: What are the primary safety hazards associated with this compound?

- Flammability: The low flash point of 45.4 °C classifies it as a flammable liquid. Keep away from heat, sparks, and open flames [1] [2].

- Health Effects: While detailed toxicological data is limited, one study reported an intraperitoneal LD50 of 125 mg/kg in mice, indicating toxicity [1]. Always use appropriate personal protective equipment (PPE) including gloves and safety glasses, and handle within a certified fume hood.

Experimental Procedures

Q3: My compound appears discolored or has particulate matter. What does this indicate and what should I do?

- Likely Cause: Discoloration or solids often indicate oxidation due to exposure to air, leading to the formation of disulfide bridges.

- Solution: Purity the compound before use. Standard purification methods for thiols include distillation under an inert atmosphere or passage through an inhibitor-removing column. Do not use the compromised material for sensitive reactions.

Q4: The reaction yield involving this compound is lower than expected. What could be the reason?

- Potential Cause: The most common issue is partial oxidation of the thiol group, reducing its reactivity.

- Troubleshooting Steps:

- Purity Check: Confirm the purity of your starting material using analytical methods like NMR or LC-MS.

- Inert Atmosphere: Ensure your reaction setup is properly maintained under an inert gas and that solvents are thoroughly degassed.

- Use a Stabilizer: Consider using a stabilizer like BHT (butylated hydroxytoluene) in your stock solutions to prevent radical-mediated oxidation.

The workflow below outlines the decision-making process for handling and troubleshooting issues with this compound.

Quality Control & Analysis

To verify the identity and purity of this compound, spectroscopic methods are essential.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a key technique for structural confirmation [4] [5]. You should expect the following in the ¹H NMR spectrum:

- Signals corresponding to the -CH₂-SH proton and the -CH₂-NH₂ protons, which will have different chemical shifts.

- A characteristic signal for the -SH proton, which may not couple with vicinal hydrogens due to exchange [4].

- The signal area (integration) is proportional to the number of protons, helping you confirm the correct ratio of different proton types in the molecule [4] [5].

Infrared (IR) Spectroscopy: Use IR to identify key functional groups.

- Look for a broad, rounded peak in the region around 3400-3200 cm⁻¹ for the N-H stretch of the amine group. The S-H stretch might be observed as a weak peak around 2550 cm⁻¹ [6].

How to Seek Further Information

The search results provide a foundation but lack detailed safety data or synthetic protocols. For comprehensive guidance:

- Consult the SDS: Obtain a recent Safety Data Sheet (SDS) from a commercial supplier for detailed hazard and first-aid information.

- Specialized Literature: Search scientific databases (e.g., SciFinder, Reaxys) for procedures using this compound as a reagent or building block. The provided academic research snippets indicate its use in synthesizing homotaurines and in polymer science, which can serve as useful references for handling [3].

References

- 1. - 3 | CAS#:462-47-5 | Chemsrc aminopropanethiol [chemsrc.com]

- 2. - 3 | 462-47-5 aminopropanethiol [chemicalbook.com]

- 3. Cas 462-47-5, 3 - aminopropanethiol | lookchem [lookchem.com]

- 4. 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Principles, Interpreting an... | Technology Networks NMR Spectroscopy [technologynetworks.com]

- 6. Interpreting IR Specta: A Quick Guide – Master Organic Chemistry [masterorganicchemistry.com]

removing impurities 3-Aminopropanethiol preparation

Chemical Identity & Properties

Understanding the fundamental characteristics of 3-Aminopropanethiol and its common salt form is the first step in troubleshooting purification issues. The compound is often handled as a hydrochloride salt to improve its stability.

Table 1: Basic Chemical Identifiers

| Property | This compound (Free Base) | This compound Hydrochloride (Salt) |

|---|---|---|

| CAS Number | 462-47-5 [1] [2] [3] | 7211-54-3 [4] [5] |

| Molecular Formula | C₃H₉NS [1] [2] | C₃H₁₀ClNS [4] |

| Molecular Weight | 91.18 g/mol [2] [3] | 127.64 g/mol [4] |

| Physical Form | Yellow liquid [1] | White to yellow powder or crystals [4] |

| Common Synonyms | Homocysteamine, 3-Mercaptopropylamine [1] [3] | (3-Mercaptopropyl)ammonium chloride [5] |

Table 2: Physicochemical Properties

| Property | This compound (Free Base) | This compound Hydrochloride (Salt) |

|---|---|---|

| Boiling Point | 151.4 °C at 760 mmHg [1] [2] | Not Specified |

| Melting Point | Not Specified | 79-80 °C [4]; 80-85 °C (technical grade) [5] |

| Density | 0.951 g/cm³ [1] [2] | Not Specified |